molecular formula C27H32INO B14431960 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide CAS No. 79820-06-7

2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide

Cat. No.: B14431960
CAS No.: 79820-06-7
M. Wt: 513.5 g/mol
InChI Key: ZNNTXZHEBCDWHP-UHFFFAOYSA-M
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Description

2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide is a complex organic compound It features a pyrrolidinium core substituted with hydroxy, phenyl, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and phenylmethyl groups can be done via Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the phenyl rings.

    Substitution: The phenyl and phenylmethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Tools: Could be used in the development of diagnostic reagents.

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-phenylpyrrolidinium iodide: Lacks the hydroxy and phenylmethyl groups.

    2-Phenyl-1-methylpyrrolidinium iodide: Lacks the hydroxy group.

    1-Hydroxy-2-phenylpyrrolidinium iodide: Lacks the phenylmethyl groups.

Uniqueness

2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79820-06-7

Molecular Formula

C27H32INO

Molecular Weight

513.5 g/mol

IUPAC Name

2-(1-benzyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide

InChI

InChI=1S/C27H32NO.HI/c1-28(22-25-16-9-4-10-17-25)19-11-18-26(28)27(29,20-23-12-5-2-6-13-23)21-24-14-7-3-8-15-24;/h2-10,12-17,26,29H,11,18-22H2,1H3;1H/q+1;/p-1

InChI Key

ZNNTXZHEBCDWHP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CC=C4.[I-]

Origin of Product

United States

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